molecular formula C6H13IO B14191832 3-Iodo-2-methylpentan-2-ol CAS No. 872597-92-7

3-Iodo-2-methylpentan-2-ol

Cat. No.: B14191832
CAS No.: 872597-92-7
M. Wt: 228.07 g/mol
InChI Key: XPFXZNNBBVLNOB-UHFFFAOYSA-N
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Description

3-Iodo-2-methylpentan-2-ol is an organic compound with the molecular formula C6H13IO It is a secondary alcohol with an iodine atom attached to the third carbon and a methyl group attached to the second carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methylpentan-2-ol can be achieved through the iodination of 2-methylpentan-2-ol. A common method involves the use of polymer-supported 4-(Dimethylamino)pyridine (DMAP) as a catalyst. The reaction is carried out by treating 2-methylpentan-2-ol with iodine in the presence of polymer-supported DMAP, which facilitates the selective iodination of the alcohol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of polymer-supported catalysts can be applied to scale up the production process. The use of polymer-supported catalysts offers advantages such as easy recovery, recyclability, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methylpentan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to form alkanes or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and PCC (Pyridinium chlorochromate) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of azides, nitriles, and thiols.

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alkanes and alcohols.

Scientific Research Applications

3-Iodo-2-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other iodinated compounds.

    Biology: Potential use in the study of biological pathways involving iodine-containing compounds.

    Medicine: Investigated for its potential use in radiolabeling and imaging techniques.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylpentan-2-ol involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The alcohol group can form hydrogen bonds, affecting the compound’s solubility and reactivity in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-2-methylpentan-2-ol
  • 3-Bromo-2-methylpentan-2-ol
  • 3-Chloro-2-methylpentan-2-ol

Uniqueness

3-Iodo-2-methylpentan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging applications.

Properties

CAS No.

872597-92-7

Molecular Formula

C6H13IO

Molecular Weight

228.07 g/mol

IUPAC Name

3-iodo-2-methylpentan-2-ol

InChI

InChI=1S/C6H13IO/c1-4-5(7)6(2,3)8/h5,8H,4H2,1-3H3

InChI Key

XPFXZNNBBVLNOB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)O)I

Origin of Product

United States

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